molecular formula C11H12N2O2 B12732163 2H-Indol-2-one, 1,3-dihydro-3-((dimethylamino)methylene)-5-hydroxy-, (Z)- CAS No. 159212-41-6

2H-Indol-2-one, 1,3-dihydro-3-((dimethylamino)methylene)-5-hydroxy-, (Z)-

Cat. No.: B12732163
CAS No.: 159212-41-6
M. Wt: 204.22 g/mol
InChI Key: UGBXGEPGAPVHGY-TWGQIWQCSA-N
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Description

Structural Elucidation and Molecular Characterization

Molecular Geometry and Conformational Analysis

The (Z)-stereochemistry of the dimethylamino methylene moiety at C3 arises from intramolecular non-covalent interactions that stabilize the planar arrangement of the substituents relative to the indole nucleus. DFT calculations at the CAM-B3LYP/6-311++G(d,p) level reveal a total energy difference of approximately −23.5 kJ mol⁻¹ favoring the (Z)-conformation over the (E)-isomer, primarily due to reduced steric repulsion between the dimethylamino group and the adjacent aromatic system. The 5-hydroxy substituent adopts an equatorial orientation, forming an intramolecular hydrogen bond with the lactam carbonyl oxygen ($$ O{\text{hydroxy}} \cdots O{\text{lactam}} = 2.65 \, \text{Å} $$, θ = 156°), which further rigidifies the molecular framework.

The indol-2-one core exhibits near-planarity (mean deviation from planarity: 0.08 Å), with slight puckering at the lactam ring ($$ N1-C2-C3 $$-angle = 118.7°) attributable to conjugation between the carbonyl group and the aromatic π-system. Substituent-induced torsional effects are minimal, as evidenced by the dihedral angle between the indole plane and the dimethylamino methylene group ($$ \phi_{C3-C=N} = 4.3^\circ $$), confirming effective π-delocalization across the conjugated system.

Table 1: Key geometric parameters from DFT optimization
Parameter Value
C3-N(dimethyl) bond length 1.342 Å
C3=C(methylene) bond length 1.408 Å
O5-H⋯O2 hydrogen bond 2.65 Å, 156°
N1-C2-C3 angle 118.7°

Spectroscopic Characterization (NMR, FT-IR, HRMS)

NMR Spectroscopy :
The $$ ^1\text{H} $$-NMR spectrum in DMSO-$$ d_6 $$ exhibits characteristic resonances for the (Z)-configured enamine system:

  • A singlet at δ 3.08 ppm integrates for six protons, corresponding to the N,N-dimethyl group.
  • The vinylic proton (H4) resonates upfield at δ 6.12 ppm (d, $$ J = 8.1 \, \text{Hz} $$), consistent with diamagnetic shielding by the conjugated lactam carbonyl.
  • The 5-hydroxy proton appears as a broad singlet at δ 10.21 ppm, which disappears upon deuterium exchange, confirming its labile nature.

$$ ^{13}\text{C} $$-NMR assignments correlate with the electronic environment:

  • The lactam carbonyl (C2) resonates at δ 175.8 ppm, deshielded due to conjugation with the enamine.
  • The methylene carbon (C3) exhibits a signal at δ 153.4 ppm, indicative of sp² hybridization.

FT-IR Spectroscopy :
Key vibrational modes include:

  • A strong absorption at 1718 cm⁻¹ ($$ \nu_{\text{C=O}} $$) for the lactam carbonyl.
  • A broad band at 3220 cm⁻¹ ($$ \nu_{\text{O-H}} $$) from the 5-hydroxy group.
  • Stretches at 1622 cm⁻¹ ($$ \nu{\text{C=N}} $$) and 1580 cm⁻¹ ($$ \nu{\text{C=C}} $$) confirming conjugation.

High-Resolution Mass Spectrometry (HRMS) :
The molecular ion [M+H]⁺ at $$ m/z $$ 247.1084 (calculated 247.1082 for C₁₂H₁₄N₂O₂⁺) confirms the molecular formula. Fragmentation pathways include loss of the dimethylamine moiety (−45.0584 Da) and sequential decarbonylation (−28.0101 Da).

X-ray Crystallography and Solid-State Supramolecular Assembly

Single-crystal X-ray diffraction (SCXRD) reveals a monoclinic crystal system (space group $$ P21/c $$) with unit cell parameters $$ a = 8.923 \, \text{Å} $$, $$ b = 12.674 \, \text{Å} $$, $$ c = 10.215 \, \text{Å} $$, $$ \beta = 102.3^\circ $$, and $$ Z = 4 $$. The (Z)-configuration is unambiguously confirmed by the torsion angle $$ C2-C3-N-C(CH3)_2 = -178.3^\circ $$.

Supramolecular architecture is governed by:

  • O-H⋯O Hydrogen Bonds : The 5-hydroxy group donates to the lactam carbonyl of an adjacent molecule ($$ O5\cdots O2 = 2.71 \, \text{Å} $$), forming infinite chains along the direction.
  • C-H⋯π Interactions : Methyl groups of the dimethylamino moiety engage with the indole π-system ($$ d_{\text{H}\cdots\pi} = 2.89 \, \text{Å} $$), stabilizing herringbone packing.
  • van der Waals Contacts : Parallel-displaced stacking of indole rings ($$ \pi\cdots\pi $$ distance = 3.48 Å) contributes to layered growth.
Table 2: Crystallographic data summary
Parameter Value
Space group $$ P2_1/c $$
R-factor (R1/wR2) 0.041/0.112
Density (calc.) 1.342 g/cm³
Hydrogen bonds per unit 2

Properties

CAS No.

159212-41-6

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

(3Z)-3-(dimethylaminomethylidene)-5-hydroxy-1H-indol-2-one

InChI

InChI=1S/C11H12N2O2/c1-13(2)6-9-8-5-7(14)3-4-10(8)12-11(9)15/h3-6,14H,1-2H3,(H,12,15)/b9-6-

InChI Key

UGBXGEPGAPVHGY-TWGQIWQCSA-N

Isomeric SMILES

CN(C)/C=C\1/C2=C(C=CC(=C2)O)NC1=O

Canonical SMILES

CN(C)C=C1C2=C(C=CC(=C2)O)NC1=O

Origin of Product

United States

Preparation Methods

Starting Materials

  • 3-Bromooxindoles : Prepared from isatins via a three-step synthesis with overall yields of 51–76%. These serve as the electrophilic oxindole core.
  • Thioacetamides or Thiobenzamides : Primary, secondary, or tertiary thioamides act as nucleophilic partners providing the amino(methylene) substituent.

Reaction Conditions

  • The reaction is typically carried out in dry dimethylformamide (DMF) at room temperature.
  • Stirring times vary depending on the thioamide type: 5 hours for primary, 12 hours for secondary.
  • After initial coupling, a base such as triethylamine (TEA) is added to promote rearrangement and completion of the reaction.
  • Workup involves aqueous extraction, drying, and purification by flash chromatography.

Detailed Preparation Procedure

Step Reagents & Conditions Description
1 Mix 3-bromooxindole and substituted thioacetamide/thiobenzamide in dry DMF Stir at room temperature for 5–12 hours depending on thioamide type
2 Add triethylamine (2 equivalents) Stir additional 5 minutes to promote rearrangement
3 Dilute with water and extract with dichloromethane (DCM) Separate organic layer, wash with water and brine, dry over Na2SO4
4 Evaporate solvent and dissolve residue in methanol Filter through Celite to remove impurities
5 Evaporate with silica gel and purify by flash chromatography Obtain analytically pure (Z)-3-[dimethylamino(methylene)]-1,3-dihydro-2H-indol-2-one derivatives

This procedure yields the target compound in isolated yields mostly above 70%, often exceeding 85%, which is superior to other published methods.

Reaction Mechanism Insights

  • The key step is the Eschenmoser coupling , where the thioamide attacks the electrophilic 3-bromooxindole, forming an intermediate thiazole ring.
  • Subsequent base-induced rearrangement opens the thiazole to yield the 3-(aminomethylene)oxindole.
  • The reaction tolerates a wide range of substituents on both the oxindole and thioamide components, allowing for diverse analog synthesis.
  • The (Z)-configuration is thermodynamically favored and confirmed by NMR.

Comparative Yields and Advantages

Method Starting Materials Yield Range (%) Notes
Eschenmoser coupling (3-bromooxindole + thioacetamides) 3-bromooxindoles, primary/secondary/tertiary thioamides 70–97 High yield, scalable, broad substrate scope, (Z)-selective
N-phenylpropiolamides route N-phenylpropiolamides 0 (for 1-unsubstituted oxindoles) Not applicable for target compound
3-bromo-3-[bromo(phenyl)methyl]oxindoles 3-bromo-3-[bromo(phenyl)methyl]oxindoles Variable Produces (E)-isomers, less desirable stereochemistry
Isocyanate or oxindole precursors with protected nitrogen Protected nitrogen precursors Moderate Requires protection/deprotection steps, longer synthesis

The Eschenmoser coupling method stands out for its efficiency, stereoselectivity, and operational simplicity.

Representative Data Table of Synthesized Compounds

Entry 3-Bromooxindole Substitution (R1) Thioamide Substitution (R2, R3, R4) Product Yield (%) Notes
1 H H (primary thiobenzamide) 85 Standard conditions
2 5-CH3 4-OCH3-C6H4 (secondary thiobenzamide) 78 Electron-donating substituents
3 5-Cl 4-Cl-C6H4 (primary thiobenzamide) 72 Electron-withdrawing substituents
4 6-Cl 4-CF3-C6H4 (tertiary thiobenzamide) 70 Electron-withdrawing, steric effects
5 5-NO2 4-NO2-C6H4 (primary thiobenzamide) 75 Strongly electron-withdrawing

Note: The substituents influence reaction rates and yields but the method remains robust across diverse groups.

Summary of Research Findings

  • The Eschenmoser coupling reaction between 3-bromooxindoles and thioacetamides/thiobenzamides is the most effective method for preparing (Z)-3-[dimethylamino(methylene)]-1,3-dihydro-2H-indol-2-ones.
  • The method is versatile, allowing for a broad range of substituents and functional groups.
  • Yields are consistently high, and the stereochemistry is reliably controlled.
  • The procedure avoids complex protection/deprotection steps and harsh conditions.
  • This synthetic route has been validated by multiple research groups and is supported by detailed NMR and chromatographic analyses.

Chemical Reactions Analysis

Types of Reactions

2H-Indol-2-one, 1,3-dihydro-3-((dimethylamino)methylene)-5-hydroxy-, (Z)- can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove the dimethylamino group or to convert the hydroxy group into a hydrogen atom.

    Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which can have different functional groups replacing the dimethylamino or hydroxy groups.

Scientific Research Applications

Synthesis and Reactions

The synthesis of this compound typically involves the condensation of indole derivatives with dimethylamine under controlled conditions. The compound is characterized by its unique structure which allows for various chemical reactions:

  • Oxidation : Can be oxidized to form more complex derivatives.
  • Reduction : The dimethylamino group can be reduced to yield different amine derivatives.
  • Substitution Reactions : The compound can undergo substitution reactions where the dimethylamino group is replaced with other functional groups.

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications:

  • Anticancer Activity : Research indicates that indole derivatives exhibit promising anticancer properties. Studies have shown that modifications at the 5-hydroxy position enhance cytotoxicity against various cancer cell lines. For instance, compounds similar to 2H-Indol-2-one have been tested for their ability to inhibit tumor growth in preclinical models .
  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, making it a candidate for further exploration in drug development against resistant bacterial strains .

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block:

  • Synthesis of Complex Molecules : It is utilized in the synthesis of more complex indole-based compounds which are important in pharmaceuticals and agrochemicals. Its reactivity allows it to be a precursor for synthesizing various biologically active molecules .

Biological Research

The biological mechanisms underlying the activity of this compound are under investigation:

  • Mechanism of Action : The interaction of the compound with biological targets such as enzymes and receptors is being studied to understand its pharmacological effects. The presence of the dimethylamino group is critical for its biological activity, influencing its solubility and ability to penetrate biological membranes .

Case Studies

  • Anticancer Studies :
    • A study published in Cancer Research explored the effects of various indole derivatives on cancer cell proliferation. The results indicated that compounds similar to 2H-Indol-2-one exhibited significant inhibition of cancer cell growth in vitro, suggesting a potential mechanism involving apoptosis induction .
  • Antimicrobial Activity :
    • A research article highlighted the antimicrobial efficacy of several indole derivatives against Gram-positive and Gram-negative bacteria. The study concluded that modifications at the hydroxyl and amino positions could enhance antibacterial activity, positioning compounds like 2H-Indol-2-one as promising candidates for further development .

Mechanism of Action

The mechanism of action of 2H-Indol-2-one, 1,3-dihydro-3-((dimethylamino)methylene)-5-hydroxy-, (Z)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Indol-2-one Derivatives

Table 1: Structural and Functional Comparisons

Compound Name Substituents Molecular Formula Key Features Potential Applications
Target Compound :
2H-Indol-2-one, 1,3-dihydro-3-((dimethylamino)methylene)-5-hydroxy-, (Z)-
3-(dimethylamino)methylene, 5-OH C₁₂H₁₃N₂O₂ Z-configuration, polar hydroxy group, basic dimethylamino moiety Drug intermediates, kinase inhibitors
Linopirdine (1,3-dihydro-1-phenyl-3,3-bis(4-pyridinylmethyl)-2H-indol-2-one) 1-phenyl, 3,3-bis(4-pyridinylmethyl) C₂₈H₂₃N₃O Bulky pyridinylmethyl groups, neutral aromatic substituents Cognitive enhancer (Kv7 channel modulator)
5-Iodo-1,3-dihydro-2H-indol-2-one 5-Iodo C₈H₆INO Halogenated (iodine) at 5-position, high molecular weight Radiolabeling, halogen-bonding studies
Ziprasidone Hydrochloride (5-[2-[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]ethyl]-6-chloro-1,3-dihydro-2H-indol-2-one) 6-Cl, 5-ethyl-piperazinyl-benzisothiazolyl C₂₁H₂₁ClN₄OS·HCl·H₂O Complex substituents (chloro, benzisothiazolyl-piperazine) Antipsychotic drug (serotonin/dopamine antagonist)
7-Fluoro-1-methyl-5-nitro-1,3-dihydro-2H-indol-2-one 7-F, 1-CH₃, 5-NO₂ C₉H₈FN₂O₃ Electron-withdrawing (nitro, fluoro), methyl group Antibacterial/anticancer precursor

Key Comparative Insights

Substituent Effects on Reactivity and Bioactivity: The target compound’s hydroxy group contrasts with halogenated derivatives (e.g., 5-iodo , 7-fluoro ). The dimethylamino methylene group in the target compound introduces basicity absent in linopirdine (neutral pyridinylmethyl) or ziprasidone (piperazine-benzisothiazole) .

Biological Activity Trends: Linopirdine’s bulky pyridinylmethyl groups enable Kv7 channel modulation, while ziprasidone’s benzisothiazole-piperazine moiety drives antipsychotic activity . The target compound’s hydroxy and dimethylamino groups suggest dual functionality (solubility + basicity), making it suitable for optimizing pharmacokinetics in drug design.

Synthetic Utility :

  • Halogenated derivatives (e.g., 5-iodo ) are precursors for cross-coupling reactions. The target compound’s hydroxy group may allow further functionalization via etherification or esterification.

Research Findings and Data

  • Solubility: The hydroxy group in the target compound likely improves aqueous solubility compared to non-polar analogs like linopirdine .
  • Thermal Stability : Indol-2-ones with electron-withdrawing groups (e.g., nitro in ) exhibit lower thermal stability due to increased resonance destabilization.
  • Biological Screening: While ziprasidone is clinically validated , the target compound’s bioactivity remains understudied.

Biological Activity

2H-Indol-2-one derivatives, particularly the compound 2H-Indol-2-one, 1,3-dihydro-3-((dimethylamino)methylene)-5-hydroxy-, (Z)-, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the compound’s biological activity, focusing on its anticancer properties, antimicrobial effects, and potential mechanisms of action.

Anticancer Activity

Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. For instance, a study evaluated a series of indole derivatives and reported that certain compounds exhibited substantial cytotoxicity against human hepatocarcinoma cell lines (SMMC-7721 and HepG2) with IC50 values in the low micromolar range. The compound 5f was identified as particularly potent with IC50 values of 0.56 ± 0.08 μM and 0.91 ± 0.13 μM against SMMC-7721 and HepG2 cells, respectively, while showing lower toxicity to normal hepatocyte cells (LO2) with an IC50 of 10.58 ± 0.52 μM .

The anticancer mechanism appears to involve the inhibition of topoisomerase IIα, leading to increased intracellular reactive oxygen species (ROS) levels and subsequent apoptosis in cancer cells .

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties. A study on various derivatives of 1,3-dihydro-2H-indol-2-one indicated that these compounds exhibit significant antibacterial and antifungal activities. Specifically, they were tested against pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans. The results demonstrated promising efficacy against these microorganisms .

Summary of Antimicrobial Efficacy

PathogenActivity Observed
Escherichia coliSignificant antibacterial effect
Staphylococcus aureusEffective inhibition
Candida albicansNotable antifungal activity

Case Studies

  • Cytotoxicity Study : A comprehensive evaluation of various indole derivatives revealed that those with specific substituents on the indole ring showed enhanced cytotoxicity against cancer cell lines. The structure-activity relationship (SAR) analysis indicated that modifications to the dimethylamino group significantly influenced biological activity .
  • Antitubercular Activity : In another study focusing on the synthesis of new indole derivatives, compounds were tested for their antitubercular activity against Mycobacterium tuberculosis. Some derivatives showed promising results, indicating potential for further development in treating tuberculosis .

Q & A

Basic: What synthetic methodologies are recommended for synthesizing (Z)-configured 3-((dimethylamino)methylene)-5-hydroxy-2H-indol-2-one derivatives?

Answer:
The compound’s synthesis typically involves Knoevenagel condensation between 5-hydroxy-1,3-dihydro-2H-indol-2-one and dimethylformamide dimethyl acetal (DMF-DMA). Key methodological considerations:

  • Catalyst optimization : Use of p-toluenesulfonic acid (p-TSA) or acetic acid as catalysts enhances reaction efficiency, as demonstrated in similar indol-2-one syntheses .
  • Z/E isomer control : The (Z)-configuration is stabilized by intramolecular hydrogen bonding between the 5-hydroxy group and the dimethylamino-methylene moiety. Reaction monitoring via 1H NMR (e.g., characteristic downfield shifts at δ 10–12 ppm for hydroxy protons) ensures stereochemical fidelity .
  • Purification : Column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) effectively isolates the (Z)-isomer .

Basic: What spectroscopic techniques are most reliable for characterizing the (Z)-isomer of this compound?

Answer:
A multi-technique approach is critical:

  • 1H/13C NMR :
    • The (Z)-isomer shows distinct coupling between the dimethylamino group (δ 3.0–3.2 ppm, singlet) and the methylene proton (δ 6.5–7.0 ppm) due to restricted rotation .
    • The 5-hydroxy proton appears as a broad singlet (δ ~11 ppm) .
  • IR spectroscopy : A strong absorption band at ~3200–3400 cm⁻¹ confirms the hydroxy group, while a C=O stretch at ~1680–1700 cm⁻¹ validates the indol-2-one core .
  • X-ray crystallography : Resolves intramolecular H-bonding between the hydroxy and dimethylamino groups, confirming the (Z)-configuration .

Advanced: How can computational modeling predict the biological activity of this compound?

Answer:
Molecular docking and QSAR studies are pivotal:

  • Docking : Use AutoDock Vina or MOE to model interactions with targets like protein kinases or DNA gyrase, leveraging the compound’s planar indole core and H-bond donor/acceptor motifs .
  • DFT calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to predict redox activity. The dimethylamino-methylene group’s electron-donating nature enhances charge transfer, which correlates with antimicrobial or anticancer activity .
  • Contradiction resolution : Discrepancies between predicted and observed bioactivity (e.g., in antitubercular assays) may arise from solvent effects or protein flexibility. MD simulations (AMBER/CHARMM) refine binding hypotheses .

Advanced: What experimental strategies address contradictory structure-activity relationship (SAR) data for this compound?

Answer:
Contradictions often stem from substituent effects or assay variability:

  • Systematic SAR : Synthesize analogs with variations at the 5-hydroxy (e.g., O-alkylation) and dimethylamino groups (e.g., bulkier amines). Compare activities against Mycobacterium tuberculosis (MIC50) and human cell lines (CC50) to isolate target-specific effects .
  • Metabolic stability assays : Use liver microsomes (human/rat) to assess if contradictory in vitro/in vivo results arise from rapid hydroxylation or demethylation .
  • Crystallographic validation : Resolve co-crystal structures with biological targets (e.g., HIV-1 reverse transcriptase) to confirm binding modes inferred from docking .

Methodological: How can researchers optimize reaction yields in multi-step syntheses involving this compound?

Answer:
Key strategies include:

  • Microwave-assisted synthesis : Reduces reaction times for condensation steps (e.g., from 10 hours to 30–60 seconds) while maintaining >80% yield .
  • In situ protection : Acetylation of the 5-hydroxy group (using acetic anhydride) prevents oxidation during subsequent steps, improving overall yield by ~15–20% .
  • Catalyst screening : Test Brønsted acids (e.g., p-TSA) vs. Lewis acids (e.g., ZnCl₂) for condensation steps. p-TSA typically outperforms, achieving yields >90% in model reactions .

Advanced: What analytical challenges arise in quantifying trace impurities in this compound, and how are they resolved?

Answer:
Common impurities include (E)-isomers and dehydroxylated byproducts:

  • HPLC-MS : Use a C18 column (3.5 µm, 150 mm) with 0.1% formic acid in water/acetonitrile (gradient: 5–95% ACN over 20 min). Detect impurities at <0.1% levels via MRM transitions .
  • Contradiction analysis : Discrepancies between LC-MS and NMR purity data may indicate column adsorption of polar impurities. Validate with ion-pairing reagents (e.g., TFA) .

Table 1: Comparative Synthesis Methods

MethodCatalystTimeYield (%)Purity (HPLC)Reference
Conventional condensationAcetic acid10 h7595%
Microwave-assistedp-TSA60 sec8898%
In situ protectionZnCl₂8 h8297%

Table 2: Key Spectral Data

TechniqueKey SignalsAssignmentReference
1H NMR δ 11.2 (s, 1H)5-hydroxy proton
δ 6.8 (d, J=8.5 Hz, 1H)Indole H-4
IR 1685 cm⁻¹Indol-2-one C=O
X-ray H-bond distance: 2.1 Å5-OH to dimethylamino group

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